Vicenistatin - 150999-05-6

Vicenistatin

Catalog Number: EVT-1203400
CAS Number: 150999-05-6
Molecular Formula: C30H48N2O4
Molecular Weight: 500.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vicenistatin is a lactam and an azamacrocycle.
Overview

Vicenistatin is a 20-membered macrolactam glycoside with notable cytotoxic properties, primarily derived from the fermentation of specific bacterial strains. It has gained attention due to its potential as an antitumor antibiotic, making it a subject of extensive research in medicinal chemistry and pharmacology. The compound is characterized by its unique molecular structure, which includes an amino sugar known as vicenisamine, contributing to its biological activity.

Source

Vicenistatin is produced by certain actinomycetes, particularly from the genus Micromonospora. The biosynthetic pathway involves complex enzymatic processes that incorporate non-proteinogenic amino acids, leading to the formation of this macrolactam antibiotic. Research has identified the biosynthetic gene cluster responsible for vicenistatin's production, which includes genes encoding polyketide synthases and other modifying enzymes .

Classification

Vicenistatin falls under the category of macrolactam antibiotics, which are characterized by their large cyclic structures and lactam functionalities. It is classified as a secondary metabolite, typically produced by microorganisms as a defense mechanism against competing species.

Synthesis Analysis

Methods

The synthesis of vicenistatin has been approached through various methods, including both total synthesis and semi-synthetic strategies. Two primary synthetic pathways have been developed:

  1. First-Generation Strategy: This involves a rapid assembly of the macrolactam using an intermolecular Horner-Wadsworth-Emmons reaction followed by an intramolecular Stille coupling reaction. This method allows for the construction of the core structure effectively .
  2. Second-Generation Strategy: This utilizes ring-closing metathesis of a hexaene intermediate to generate the desired macrolactam. This approach enables the preparation of various analogues, including demethylated versions of vicenistatin .

Technical Details

Key reactions in these synthetic pathways include:

  • Suzuki Cross-Coupling: Utilized in forming carbon-carbon bonds essential for constructing the macrolactam framework.
  • Evans Asymmetric Aldol Reaction: Employed to introduce chirality into the molecule during synthesis .
Molecular Structure Analysis

Structure

The molecular structure of vicenistatin features a complex arrangement typical of macrolactams, with a 20-membered ring incorporating multiple stereocenters. The presence of vicenisamine contributes to its glycosidic nature, enhancing its biological interactions.

Data

The molecular formula for vicenistatin is C27H41N3O7C_{27}H_{41}N_{3}O_{7}, and it has a molecular weight of approximately 505.63 g/mol. The structural representation includes functional groups such as amines and hydroxyls that are crucial for its activity .

Chemical Reactions Analysis

Reactions

Vicenistatin undergoes various chemical reactions that can modify its structure and enhance its pharmacological properties. Notably:

  • Glycosylation Reactions: These are essential for attaching vicenisamine to the core lactam structure.
  • Deprotection Steps: Critical in finalizing the synthesis by removing protecting groups introduced during earlier synthetic steps .

Technical Details

The reactions are typically carried out under controlled conditions to ensure high yields and selectivity, often utilizing catalysts to facilitate specific transformations.

Mechanism of Action

Process

Vicenistatin exerts its biological effects primarily through interference with cellular processes in target cancer cells. Its mechanism involves:

  • Binding to specific cellular targets that disrupt normal cell function.
  • Inducing apoptosis or programmed cell death in malignant cells through various signaling pathways .

Data

Studies have shown that vicenistatin's cytotoxicity is linked to its structural conformation, which affects its interaction with biological molecules such as DNA and proteins.

Physical and Chemical Properties Analysis

Physical Properties

Vicenistatin is typically characterized by:

  • Appearance: It is often isolated as a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations. Its reactivity profile allows it to participate in various chemical transformations relevant for further derivatization .

Applications

Scientific Uses

Vicenistatin has several applications within scientific research:

  • Antitumor Activity: It is primarily studied for its potential use as an anticancer agent due to its cytotoxic effects on tumor cells.
  • Biosynthetic Studies: Researchers investigate its biosynthetic pathway to explore novel antibiotic compounds and improve production yields through genetic engineering techniques .
  • Pharmaceutical Development: Vicenistatin serves as a lead compound for developing new antibiotics, especially against resistant bacterial strains.
Discovery and Source of Vicenistatin

Isolation and Taxonomic Origin of Producing Strains

Vicenistatin is a 20-membered macrolactam glycoside antibiotic produced exclusively by select strains of the Actinobacterium genus Streptomyces, most notably Streptomyces halstedii HC34. This strain was first isolated from deep-layer soil samples collected in Japan and taxonomically classified within the family Streptomycetaceae based on morphological, biochemical, and genetic analyses [4] [6]. S. halstedii HC34 exhibits typical features of filamentous Actinobacteria, including the formation of branching mycelia and grayish aerial spores. Beyond HC34, the closely related strain Streptomyces parvus SCSIO Mla-L010 has also been documented as a vicenistatin producer, suggesting potential phylogenetic conservation of biosynthetic capabilities among specific Streptomyces lineages [1].

The biosynthetic gene cluster (BGC) responsible for vicenistatin production (vin cluster) spans approximately 64 kilobase pairs (kbp) of the S. halstedii HC34 genome. This cluster was identified using probes targeting genes encoding NDP-hexose 4,6-dehydratase and NDP-4-keto-6-deoxyglucose 2,3-dehydratase, enzymes critical for the biosynthesis of the vicenisamine deoxyaminosugar moiety [2] [8]. Genomic analysis confirmed the vin cluster’s autonomy from another major polyketide pathway in the same strain, the 28-membered macrolactone halstoctacosanolide BGC [5] [8].

Table 1: Vicenistatin-Producing Streptomyces Strains

Strain DesignationTaxonomic ClassificationIsolation SourceKey Genetic Features
Streptomyces halstedii HC34Streptomycetaceae; ActinobacteriaDeep-layer soil, Japan~64 kbp vin cluster; Type I PKS genes
Streptomyces parvus SCSIO Mla-L010Streptomycetaceae; ActinobacteriaUndefined environmental sampleHomologous vin cluster confirmed by metabolite detection

A distinctive genetic feature of the vicenistatin PKS is its minimal loading module, which contains only an acyl carrier protein (ACP) domain. Unlike canonical PKS loading modules that integrate acyltransferase (AT) domains for starter unit activation, vicenistatin biosynthesis relies on trans-acting enzymes (VinN, VinL, VinO, VinM) to synthesize and deliver a modified β-amino acid starter unit to the PKS [2] [9].

Table 2: Key Enzymes in Vicenistatin Biosynthesis

GeneProtein FunctionBiosynthetic Role
vinNβ-Amino acid adenylating enzymeSelectively adenylates (2S,3S)-3-methylaspartate for loading onto VinL-ACP
vinLStandalone acyl carrier protein (ACP)Carrier for 3-methylaspartate and subsequent intermediates
vinOPyridoxal-5’-phosphate (PLP)-dependent decarboxylaseDecarboxylates 3-methylaspartyl-VinL to 3-aminoisobutyryl (3AIB)-VinL
vinMAmino acid adenylating enzymeLoads L-alanine onto 3AIB-VinL, forming a dipeptidyl-ACP intermediate
vinKLoading acyltransferase (AT)Transfers dipeptide (L-Ala-3AIB) to PKS loading module ACP (VinP1Ld-ACP)
vinP1–P4Multimodular Type I PKSCatalyzes polyketide chain elongation and cyclization to form vicenilactam aglycon
vinCGlycosyltransferaseAttaches vicenisamine sugar to vicenilactam

Historical Context and Initial Characterization

Vicenistatin was first isolated in 1993 by Shindo et al. from fermented broth of S. halstedii HC34. Initial bioactivity screening revealed potent antitumor activity against human colon carcinoma (Co-3) cells in xenograft models, prompting its structural characterization [3] [6]. Through extensive NMR spectroscopy and mass spectrometry, the molecule was identified as a macrocyclic lactam glycoside with an unprecedented 20-membered ring incorporating a β-amino acid starter unit and a novel aminosugar later named vicenisamine [6]. The aglycon, vicenilactam, contains a conjugated pentaene chromophore contributing to its UV absorption profile (λₘₐₓ 350 nm) [1] [6].

A critical breakthrough came in 2005 when isotopic feeding studies by Ogasawara et al. demonstrated that the starter unit 3-aminoisobutyrate (3AIB) is biosynthetically derived from L-glutamate via an unusual rearrangement catalyzed by adenosylcobalamin-dependent glutamate mutase (VinH/VinI), yielding (2S,3S)-3-methylaspartate as a key intermediate [1] [9]. This established vicenistatin as the first known polyketide incorporating a rearranged glutamate-derived starter unit.

The complete biosynthetic gene cluster (vin) was cloned and sequenced in 2004, revealing a genetic architecture encoding four modular polyketide synthases (PKSs), glutamate mutase, sugar biosynthesis enzymes, and a glycosyltransferase (VinC) [2] [8]. Functional validation of VinC confirmed its role in attaching vicenisamine to the aglycon, a step essential for the compound’s cytotoxicity [2] [10].

Table 3: Historical Milestones in Vicenistatin Research

YearDiscoverySignificance
1993Isolation from S. halstedii HC34; Structural elucidationFirst identification of a 20-membered macrolactam glycoside with β-amino acid starter unit [6]
1998Confirmation of acetate/propionate extenders via ¹³C-labeling studiesEstablished canonical polyketide backbone biosynthesis [1]
2005Demonstration of L-glutamate → 3-methylaspartate → 3AIB biosynthetic pathwayRevealed novel starter unit biosynthesis via glutamate mutase [1] [9]
2004Cloning and sequencing of the vin biosynthetic gene cluster (64 kbp)Identified PKS architecture, sugar biosynthesis genes, and regulatory elements [2] [8]
2011 In vitro reconstitution of β-amino acid loading and dipeptide transferElucidated "protecting group" strategy using L-Ala-3AIB dipeptide [9]
2012Total synthesis and SAR studies of analoguesConfirmed critical role of vicenisamine and aglycon methylation for bioactivity [10]

Ecological Distribution of Streptomyces halstedii HC34

Streptomyces halstedii strains occupy specific soil niches, predominantly thriving in aerobic, organic-rich subsurface layers of temperate regions. While S. halstedii HC34 was isolated in Japan, phylogenetically related strains (e.g., S. halstedii K122) have been recovered from diverse geographical locations, including European and North American soils [4] [7]. These strains typically inhabit non-rhizosphere zones at depths of 15–30 cm, where competition for nutrients is intense. This ecological pressure likely selects for secondary metabolite production, including vicenistatin, as chemical defenses or signaling molecules [4].

Beyond vicenistatin, S. halstedii HC34 produces structurally diverse antibiotics, such as the 28-membered macrolactones halstoctacosanolides (A and B) and antifungal oligomycins (A, B, C) [5] [7] [8]. This metabolic versatility underscores the organism’s ecological adaptability. Genomic analyses indicate that S. halstedii possesses multiple cryptic BGCs, suggesting untapped potential for novel natural products [5] [8]. The production of vicenistatin itself appears regulated by nutrient availability and growth phase, typical of antibiotics acting as chemical weapons against competing soil microbes or as quorum-sensing modulators [4] [7].

Table 4: Secondary Metabolites Co-produced by S. halstedii HC34

Metabolite ClassExample CompoundsBiological ActivityEcological Role
20-Membered macrolactamsVicenistatin, Vicenistatin MAntitumor, AntimicrobialDefense against eukaryotic competitors
28-Membered macrolactonesHalstoctacosanolide A and BAntimicrobial (weak)Niche competition with bacteria/fungi
Antifungal macrolidesOligomycin A, B, CFungal growth inhibitionDefense against fungal competitors
Peptidyl nucleosidesSinefunginInhibition of methyltransferasesBroad-spectrum microbial inhibition

The ecological success of S. halstedii is partly attributed to this metabolic diversity, allowing it to inhibit a broad range of soil competitors, including fungi (e.g., via oligomycins), Gram-positive bacteria (via halstoctacosanolides), and potentially eukaryotic cells (via vicenistatin’s antitumor activity, possibly derived from anti-microeukaryote activity) [4] [7]. The strain’s genomic capacity for secondary metabolism highlights Actinobacteria as prolific sources of pharmaceutically relevant molecules adapted for ecological competition [5] [8].

Properties

CAS Number

150999-05-6

Product Name

Vicenistatin

IUPAC Name

(3E,5E,7S,8S,10E,13E,15E,19S)-8-[(2R,4S,5S,6R)-4-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-7,11,13,19-tetramethyl-1-azacycloicosa-3,5,10,13,15-pentaen-2-one

Molecular Formula

C30H48N2O4

Molecular Weight

500.7 g/mol

InChI

InChI=1S/C30H48N2O4/c1-21-12-8-7-9-13-23(3)20-32-28(34)15-11-10-14-24(4)27(17-16-22(2)18-21)36-29-19-26(33)30(31-6)25(5)35-29/h7-8,10-12,14-16,23-27,29-31,33H,9,13,17-20H2,1-6H3,(H,32,34)/b8-7+,14-10+,15-11+,21-12+,22-16+/t23-,24-,25+,26-,27-,29-,30+/m0/s1

InChI Key

FINGADBUNZWVLV-KVAOKYIVSA-N

SMILES

CC1CCC=CC=C(CC(=CCC(C(C=CC=CC(=O)NC1)C)OC2CC(C(C(O2)C)NC)O)C)C

Synonyms

vicenistatin

Canonical SMILES

CC1CCC=CC=C(CC(=CCC(C(C=CC=CC(=O)NC1)C)OC2CC(C(C(O2)C)NC)O)C)C

Isomeric SMILES

C[C@H]1CC/C=C/C=C(/C/C(=C/C[C@@H]([C@H](/C=C/C=C/C(=O)NC1)C)O[C@H]2C[C@@H]([C@@H]([C@H](O2)C)NC)O)/C)\C

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